molecular formula C15H13BrF3NO3S B2878435 2-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1448075-59-9

2-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2878435
CAS No.: 1448075-59-9
M. Wt: 424.23
InChI Key: IQWDKWVQHJCNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a brominated sulfonamide scaffold linked to a 2-hydroxy-2-phenylethylamine moiety bearing a lipophilic and electron-withdrawing trifluoromethyl group. The presence of these functional groups makes it a potential intermediate for the synthesis of more complex molecules. Its molecular framework is often associated with bioactive compounds, suggesting potential for investigating protease inhibition, receptor antagonism, or enzyme targeting. Researchers can utilize the bromo substituent for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the sulfonamide group can act as a key pharmacophore. The secondary alcohol group also offers a handle for chemical modification. This product is intended for research and development purposes in laboratory settings only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWDKWVQHJCNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substitution Effects

  • 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (I) This analog features a brominated hydroxybenzylidene group. The bromine in the target compound may enhance van der Waals interactions in biological systems compared to chlorine .
  • 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
    With dual bromine atoms and a nitro group, this compound exhibits stronger electron-withdrawing effects than the target compound’s trifluoromethyl group. The nitro group reduces electron density in the aromatic ring, which could decrease metabolic stability but increase reactivity in electrophilic substitution reactions .

Functional Group Variations

  • However, the tribromoethyl chain increases steric hindrance, which may reduce binding affinity compared to the target compound’s hydroxyethyl group .
  • N-(2,4-Dimethylphenyl) 2-bromobenzenesulfonamide
    The 2,4-dimethylphenyl substituent enhances lipophilicity but lacks the hydrogen-bonding capability of the target compound’s hydroxy group. Safety data for this analog highlight the importance of substituents in toxicity profiles; the dimethyl group may reduce acute toxicity compared to more polar derivatives .

Pharmacological Implications

While discusses beta 3-adrenoceptor (beta 3-AR) agonists, structural parallels suggest that sulfonamide derivatives like the target compound could interact with similar receptors. However, differences in human vs. rodent beta 3-AR pharmacology underscore the need for human receptor selectivity. The trifluoromethyl group in the target compound may improve metabolic stability and duration of action compared to prodrug-based beta 3-AR agonists with poor pharmacokinetic profiles .

Comparative Data Table

Compound Name Substituents Key Features Biological/Physical Properties References
Target Compound 2-Br, 2-hydroxyethyl, 4-CF3 Bromine enhances reactivity; CF3 improves lipophilicity Potential for receptor binding due to H-bonding and halogen interactions
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Br, 2-NO2 Dual electron-withdrawing groups (Br, NO2) High reactivity in electrophilic substitutions; possible metabolic instability
4-Methyl-N-(tribromoethyl-dimethylaminophenyl)benzenesulfonamide (6d) 4-CH3, tribromoethyl, N(CH3)2 Steric hindrance from Br3; dimethylamino increases solubility Reduced binding affinity due to bulkiness
N-(2,4-Dimethylphenyl) 2-bromobenzenesulfonamide 2-Br, 2,4-CH3 Lipophilic with no H-bond donors Lower acute toxicity; requires careful handling per SDS

Research Findings and Challenges

  • Structural Insights : Crystallographic studies () reveal that halogen substitution (Br vs. Cl) affects molecular conformation and packing. The target compound’s hydroxyethyl group likely participates in intramolecular H-bonding, stabilizing its structure .
  • Pharmacological Gaps : While beta 3-AR agonists face challenges in human trials (), the target compound’s efficacy in such contexts remains unexplored. Further studies are needed to assess its receptor selectivity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.